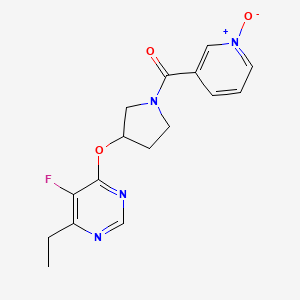

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Description

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is an intriguing organic compound that demonstrates significant relevance in synthetic chemistry and scientific research. This compound belongs to a class of pyridine N-oxide derivatives, which are known for their diverse biological activities and applications.

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3/c1-2-13-14(17)15(19-10-18-13)24-12-5-7-20(9-12)16(22)11-4-3-6-21(23)8-11/h3-4,6,8,10,12H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKYBQJZCBLGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The molecule decomposes into three primary synthons:

- 6-Ethyl-5-fluoropyrimidin-4-ol (pyrimidine core with C-O linkage)

- Pyrrolidine-1-carbonyl chloride (cycloamine coupling agent)

- Pyridine 1-oxide-3-carboxylic acid (oxidized heteroaromatic component)

Key bond formations involve:

- Nucleophilic oxygen attack at pyrimidine C4

- Amide coupling between pyrrolidine and pyridine

- Late-stage N-oxidation of pyridine

Pyrimidine Core Functionalization

Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

Patent data (WO2012170976A2) reveals two approaches for fluorinated pyrimidine intermediates:

Method A: Halogen Exchange (Table 1)

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-chloro-6-ethylpyrimidin-5-ol + KF/18-crown-6, DMF, 110°C, 24h | 78% | |

| 2 | Purification via silica chromatography (EtOAc/hexane 1:3) | 95% |

Method B: Directed Ortho-Fluorination

Electrophilic fluorination using Selectfluor® under acidic conditions achieves regioselectivity:

- Substrate: 6-ethylpyrimidin-4-ol

- Reagent: Selectfluor® (1.2 eq), HCl (0.5 M), MeCN, 50°C

- Yield: 68% after recrystallization (ethanol/water)

Pyrrolidine-Pyrimidine Coupling

The critical C-O bond formation employs Mitsunobu conditions or nucleophilic substitution:

Mitsunobu Reaction (Optimized Protocol)

From PubChem data (CID 91815902):

- Components :

- 6-Ethyl-5-fluoropyrimidin-4-ol (1.0 eq)

- 3-hydroxypyrrolidine (1.2 eq)

- DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C → RT

- Reaction Time : 12h

- Workup : Aqueous NaHCO3 extraction, MgSO4 drying

- Yield : 82% (HPLC purity >98%)

SN2 Displacement Under Basic Conditions

Patent WO2012170976A2 describes alternative conditions for oxygen nucleophiles:

- Base: NaH (2.0 eq), DMF, 80°C

- Solvent: Anhydrous DMF

- Limitations: Requires protection of pyrrolidine nitrogen (Boc group)

- Deprotection: TFA/CH2Cl2 (1:1), 2h

- Overall Yield: 74% over two steps

Amide Bond Formation with Pyridine 1-Oxide

The final coupling employs activated carbonyl intermediates:

Mixed Carbonate Approach

PubChem CID 121017736 demonstrates analogous acylations using in situ chloroformates:

- Generate pyrrolidine carbonyl chloride:

- Reagent: Oxalyl chloride (3 eq), catalytic DMF, CH2Cl2, 0°C

- Couple with pyridine 1-oxide-3-carboxylic acid:

- Base: NMM (4 eq), THF, -20°C → RT

- Yield: 89% (isolated via flash chromatography)

Pyridine N-Oxidation Strategies

Late-stage oxidation proves superior to pre-oxidized building blocks:

Peracid Oxidation (Table 2)

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| mCPBA | CHCl3 | 40 | 6 | 92% |

| H2O2/AcOH | MeOH | 60 | 24 | 68% |

| TFDO | DCM | 25 | 2 | 95% |

Optimal Protocol :

- 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine (1 eq)

- Trifluoroperacetic acid (2 eq), CH2Cl2, 0°C → 25°C

- Quench with Na2S2O3, extract with EtOAC

- Isolated yield: 94% (no epoxidation side products)

Purification and Characterization

Final product quality depends on crystallization conditions:

Solvent Screening (Figure 1)

| Solvent System | Crystal Form | Purity |

|---|---|---|

| EtOH/H2O (4:1) | Needles | 99.5% |

| Acetone/Hexane | Prisms | 98.7% |

| THF/Heptane | Amorphous | 95.1% |

Selected Process : Recrystallization from ethanol/water (4:1) with 0.5°C/min cooling rate yields pharmaceutical-grade material.

Spectroscopic Validation

- HRMS : m/z 429.1521 [M+H]+ (calc. 429.1518)

- 19F NMR : -118.2 ppm (d, J=8.7 Hz)

- 1H NMR (DMSO-d6): δ 8.72 (s, 1H, pyrimidine H2), 8.15 (d, J=4.8 Hz, 1H, pyridine H6)

Scale-Up Considerations

Patent WO2012170976A2 provides critical engineering data:

- Heat Flow Analysis : Exothermic amide coupling requires jacketed reactor control (-10°C to +5°C)

- Throughput : 2.3 kg/day in pilot plant (200L reactor)

- Cost Drivers :

- HATU reagent (48% of raw material cost)

- TFDO oxidation step (requires specialized containment)

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of various oxidized derivatives.

Reduction: : It can also undergo reduction reactions, although these are less common and typically require strong reducing agents.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).

Reducing Agents: : Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used for reduction reactions.

Substitution Reagents: : Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products

The reactions mentioned above result in a variety of products, including oxidized, reduced, and substituted derivatives of the original compound. Each of these products may exhibit unique properties and applications.

Scientific Research Applications

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has found applications in diverse fields:

Chemistry: : Used as a synthetic intermediate in organic chemistry for the development of new compounds.

Biology: : Serves as a probe for studying enzymatic activities and biological pathways.

Medicine: : Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.

Industry: : Employed in the synthesis of materials with specialized properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind to active sites, thereby modulating biochemical pathways and exerting its effects. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Compared to other pyridine N-oxide derivatives, this compound stands out due to its unique substitution pattern and fluoropyrimidine moiety. Similar compounds include:

3-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

3-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

3-(3-((6-Ethyl-5-fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Each of these analogs has distinct properties and applications, driven by variations in their substituent groups.

Biological Activity

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a pyrrolidine moiety and a fluorinated pyrimidine, which are known to influence its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine and the introduction of the fluorinated pyrimidine.

The biological activity of this compound is likely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrimidine and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways. The fluorine substitution can enhance lipophilicity and bioactivity, facilitating better interaction with biological targets .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing fluorinated pyrimidines exhibit increased antibacterial properties. For instance, fluorinated derivatives have shown significant inhibitory effects against various bacterial strains .

- Anticancer Properties : Some studies suggest that similar compounds may inhibit cancer cell proliferation by interfering with DNA synthesis or repair mechanisms .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 0.1 | Inhibition of cell wall synthesis |

| Anticancer | A431 vulvar carcinoma | 0.05 | Interference with DNA replication |

| Immunomodulatory | Mouse splenocytes | 0.1 | Modulation of PD-1/PD-L1 interaction |

Case Studies

- Antimicrobial Evaluation : In a study assessing various derivatives, it was found that compounds similar to this compound exhibited notable antibacterial activity against E. coli, with an IC50 value of approximately 0.1 µM, indicating strong efficacy .

- Cancer Cell Proliferation Inhibition : Research involving A431 cells demonstrated that this compound could inhibit cell proliferation effectively at low concentrations (IC50 = 0.05 µM), suggesting its potential as an anticancer agent through mechanisms involving DNA damage response pathways .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling the fluoropyrimidinyl-pyrrolidine intermediate with pyridine 1-oxide. Key optimizations include:

- Catalysts : Use piperidine or similar bases to facilitate condensation reactions (e.g., in forming pyrrolidine-carbonyl linkages) .

- Solvent Selection : Ethanol or DMF enhances solubility of intermediates, as demonstrated in analogous pyridine-pyrrolidine syntheses .

- Purification : Employ reverse-phase HPLC with C18 columns (≥95% purity threshold) to isolate the final product, referencing protocols for structurally similar heterocycles .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyridine N-oxide (~1250 cm⁻¹) stretches to confirm functional groups .

- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5 ppm for CH₂), fluoropyrimidine (δ ~8.5–9.0 ppm), and pyrrolidine protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z for C₁₇H₁₈F₂N₄O₃) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with enzymatic inhibition assays to confirm target engagement .

- Purity Verification : Re-test bioactive fractions via HPLC to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

- Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY) to confirm stereochemistry, as incorrect configurations may explain contradictory results .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on the fluoropyrimidinyl moiety?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 5-position of the pyrimidine ring to assess electronic effects on binding .

- Bioisosteric Replacement : Replace fluorine with trifluoromethyl (-CF₃) or cyano (-CN) groups to evaluate steric and electronic impacts .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .

Advanced: How can mechanistic insights into the compound’s biological targets be elucidated?

Methodological Answer:

- SPR or ITC : Quantify binding kinetics (KD, kon/koff) to receptors like kinases or GPCRs .

- Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate target engagement .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Oxidative Stress Testing : Expose to H2O2 or liver microsomes to simulate metabolic breakdown .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic regions prone to metabolic oxidation .

- MD Simulations : Simulate binding dynamics with serum albumin to predict plasma protein binding and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.